molecular formula C10H12Cl2N2O2S B1521206 N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide CAS No. 1146290-04-1

N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide

Cat. No.: B1521206
CAS No.: 1146290-04-1
M. Wt: 295.18 g/mol
InChI Key: RYEUUKLAGQYQJG-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H12Cl2N2O2S and its molecular weight is 295.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

  • Heterocyclic Compound Synthesis : The reaction of N-substituted methanesulfonamides with terminal acetylenes, in the presence of a palladium catalyst, yields methylsulfonyl-indoles with various functional groups. This method offers a one-step synthesis route for substituted indoles, demonstrating the utility of N-substituted methanesulfonamides in heterocyclic synthesis (Sakamoto et al., 1988).

  • Benzoxazole Formation : Methanesulfonic acid acts as a catalyst in the synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides, indicating the potential use of similar sulfonamide structures in creating benzoxazole derivatives (Kumar et al., 2008).

Structural and Spectroscopic Studies

  • Molecular Structure Analysis : Studies on compounds like N-(2,3-dichlorophenyl)methanesulfonamide provide insights into the molecular conformation, bond parameters, and hydrogen bonding patterns, which are crucial for understanding the bioactive conformation and receptor interactions of similar compounds (Gowda et al., 2007).

  • Spectroscopic and Computational Studies : The structural characterization of complexes, such as those formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane, through spectroscopic and computational methods, helps in understanding the interactions and reactivity of sulfonamide derivatives (Binkowska et al., 2001).

Chemical Reactivity and Mechanisms

  • Aminolysis Reactions : The aminolysis of epoxides using sulfonamide compounds as catalysts or reactants has been explored for the synthesis of beta-amino alcohols and ionic liquids, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Fringuelli et al., 2004).

  • Generation of Aminoxyl Radicals : The oxidation of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides to generate aminoxyl radicals showcases the potential of sulfonamide derivatives in radical chemistry and possibly in the development of radical-based drugs or materials (Burian et al., 2006).

Properties

IUPAC Name

N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S/c11-10(12)5-7(10)6-17(15,16)14-9-4-2-1-3-8(9)13/h1-4,7,14H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEUUKLAGQYQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CS(=O)(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide
Reactant of Route 2
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide
Reactant of Route 3
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide
Reactant of Route 4
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide
Reactant of Route 5
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide
Reactant of Route 6
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide

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